molecular formula C6H12Br2 B14681809 1,2-Dibromo-2,3-dimethylbutane CAS No. 29916-45-8

1,2-Dibromo-2,3-dimethylbutane

Cat. No.: B14681809
CAS No.: 29916-45-8
M. Wt: 243.97 g/mol
InChI Key: ZUUWMYZAMGXEKF-UHFFFAOYSA-N
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Description

1,2-Dibromo-2,3-dimethylbutane is an organobromine compound with the molecular formula C6H12Br2. It is a derivative of butane, where two bromine atoms are attached to the first and second carbon atoms, and two methyl groups are attached to the second and third carbon atoms. This compound is known for its use in various chemical reactions and industrial applications due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromo-2,3-dimethylbutane can be synthesized through the bromination of 2,3-dimethylbutane. The reaction typically involves the addition of bromine (Br2) to 2,3-dimethylbutane in the presence of a solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the butane molecule .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-2,3-dimethylbutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include alcohols or ethers, depending on the nucleophile used.

    Elimination: Alkenes such as 2,3-dimethyl-1-butene or 2,3-dimethyl-2-butene are formed.

    Oxidation: Products include carboxylic acids or ketones.

Scientific Research Applications

1,2-Dibromo-2,3-dimethylbutane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-dibromo-2,3-dimethylbutane involves its reactivity with nucleophiles and bases. The bromine atoms in the compound are highly reactive and can be easily substituted or eliminated under appropriate conditions. The molecular targets include carbon atoms adjacent to the bromine atoms, leading to the formation of new bonds or the creation of double bonds through elimination reactions .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dibromo-2,3-dimethylbutane: Another dibromo derivative of butane with bromine atoms on the second and third carbon atoms.

    1,2-Dibromo-3,3-dimethylbutane: A similar compound with a different arrangement of bromine and methyl groups.

    1,2-Dibromo-1,1,2,2-tetramethylethane: A compound with a similar structure but different carbon backbone

Uniqueness

1,2-Dibromo-2,3-dimethylbutane is unique due to its specific arrangement of bromine and methyl groups, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various chemical reactions and industrial applications .

Properties

CAS No.

29916-45-8

Molecular Formula

C6H12Br2

Molecular Weight

243.97 g/mol

IUPAC Name

1,2-dibromo-2,3-dimethylbutane

InChI

InChI=1S/C6H12Br2/c1-5(2)6(3,8)4-7/h5H,4H2,1-3H3

InChI Key

ZUUWMYZAMGXEKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(CBr)Br

Origin of Product

United States

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